1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol

Description

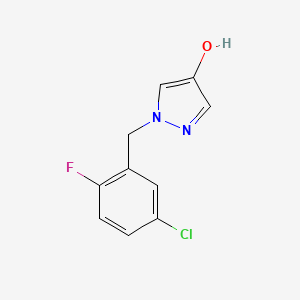

1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol is a halogen-substituted pyrazole derivative characterized by a pyrazole ring substituted at the 1-position with a 5-chloro-2-fluorobenzyl group and at the 4-position with a hydroxyl group. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding, π-π stacking, and halogen-mediated interactions .

Key structural features of this compound include:

- Hydroxyl group: The 4-hydroxyl substituent on the pyrazole ring may participate in hydrogen bonding, affecting solubility and crystallinity.

Properties

IUPAC Name |

1-[(5-chloro-2-fluorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUGRMWUYQONTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN2C=C(C=N2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimized Reaction Conditions

- Reagents: Excess N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Temperature: 120°C.

- Reaction time: 1–2 hours.

- Molar ratios: 1:6:4 (pyrazole:DMF:POCl3).

- Yields: Up to 67% for model compounds.

| Entry | Molar Ratio (1a:DMF:POCl3) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:2:2 | 70 | 7 | 4 | trace |

| 2 | 1:2:2 | 120 | 7 | 51 | 32 |

| 3 | 1:5:2 | 120 | 2 | 74 | 55 |

| 7 | 1:6:4 | 120 | 1 | 92 | 67 |

Table 1: Optimization of Vilsmeier-Haack formylation conditions for 5-chloropyrazole (model compound 1a).

Substrate Scope and Limitations

- Dialkyl-substituted 5-chloropyrazoles convert efficiently under these conditions.

- Aryl-substituted pyrazoles require longer reaction times and give moderate yields.

- Electron-withdrawing substituents on the aromatic ring reduce or inhibit formylation.

- Side reactions such as hydroxymethylation may occur due to formaldehyde generated in situ.

| Entry | Compound | R (N-3 substituent) | R' (N-1 substituent) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2a | Pr | Me | 1 | 67 |

| 2 | 2b | Pr | Pr | 1 | 65 |

| 6 | 2f | Pr | Ph | 14 | 54 |

| 12 | 2l | 4-NO2-C6H4 | Me | 14 | 46 |

| 17 | 2q | CF3 | Me | 14 | No reaction |

Table 2: Yields of 5-chloro-1H-pyrazole-4-carbaldehydes formed via Vilsmeier-Haack reaction.

Hydroxylation at the 4-Position of Pyrazole

The 4-hydroxyl group on the pyrazole ring (pyrazol-4-ol) can be introduced by:

- Hydrolysis of the 4-formyl group to the corresponding alcohol.

- Alternatively, direct oxidation or nucleophilic substitution reactions on the pyrazole ring.

Literature reports suggest that the 4-formylpyrazole intermediates obtained via Vilsmeier-Haack reaction can be converted to 4-hydroxypyrazoles by controlled reduction or hydrolysis under mild conditions.

Summary Table of Preparation Steps for this compound

| Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole core synthesis | Dichlorovinyl ketone + hydrazine, base, reflux | Moderate to high | Selective formation of 5-chloropyrazole |

| 2 | Formylation | Vilsmeier-Haack (DMF/POCl3), 120°C, 1–2 h | 46–67 | Electron-withdrawing groups reduce yield |

| 3 | N-1 Benzylation | 5-chloro-2-fluorobenzyl halide, base, DMF | High | Regioselective N-1 substitution |

| 4 | Hydroxylation | Reduction/hydrolysis of formyl group | Moderate | Converts 4-formyl to 4-hydroxy group |

Chemical Reactions Analysis

1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent

This compound is being investigated for its potential as a therapeutic agent due to its biological activities. Research has indicated that derivatives of pyrazole compounds can exhibit anti-inflammatory, analgesic, and anticancer properties. The specific arrangement of substituents in 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol may enhance its interaction with molecular targets such as enzymes and receptors, thereby modulating their activity effectively .

Kinase Inhibition Studies

Recent studies have highlighted the importance of pyrazole derivatives in the inhibition of protein kinases, which are crucial in various signaling pathways related to cancer. For instance, modifications to the benzyl group in similar compounds have shown promising results in inhibiting Aurora kinases, which are implicated in tumor growth . The structural features of this compound could be optimized for enhanced selectivity and potency against specific kinases.

Biological Research

Antimicrobial Properties

The compound's potential antimicrobial activity has garnered attention. Similar pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents . Its mechanism likely involves disruption of bacterial cellular processes through interaction with specific targets.

Enzyme Mechanism Studies

In biological research, this compound can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. The unique electronic properties imparted by the chloro and fluoro substituents enable it to participate in hydrogen bonding and π-π interactions, making it suitable for investigating enzyme-substrate interactions .

Materials Science

Polymer Incorporation

In materials science, this compound can be incorporated into polymers or other materials to enhance their properties. This includes improving thermal stability and electronic characteristics, which are essential for applications in electronics and nanotechnology.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps:

- Preparation of 5-Chloro-2-fluorobenzyl Bromide : This intermediate is synthesized from 5-chloro-2-fluorotoluene through bromination.

- Formation of the Pyrazole Ring : The bromide reacts with hydrazine to form a hydrazone, which undergoes cyclization to yield the pyrazole ring.

The mechanism of action involves the compound's interaction with specific molecular targets, where the chloro and fluoro substituents enhance binding affinity and selectivity through electronic effects .

Anticancer Activity

A study evaluated the cytotoxic effects of various substituted pyrazoles on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The findings indicated that certain pyrazole derivatives exhibited significant growth inhibition at low micromolar concentrations, highlighting their potential as anticancer agents .

Antimicrobial Efficacy

Research has demonstrated that compounds similar to this compound possess notable antimicrobial activity against various bacterial strains. This suggests that further exploration could lead to the development of new treatments for bacterial infections .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways

Biological Activity

1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol is a pyrazole derivative that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro and a fluoro substituent on the benzyl group linked to the pyrazole moiety, which is crucial for its biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the unique functional groups that may influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds within the pyrazole class, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, a related compound with a similar structure was found to inhibit Aurora kinases, which are critical in cancer cell proliferation. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells. Specifically, derivatives with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity.

The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen substituents (chlorine and fluorine) enhances binding affinity and selectivity towards these targets, potentially leading to modulation of signaling pathways involved in disease processes.

Study on Kinase Inhibition

A notable study investigated the kinase inhibition properties of pyrazole derivatives. The introduction of a pyrazol-4-yl moiety at specific positions on other scaffolds led to significant inhibition of kinases like Aurora-A and Aurora-B, with IC50 values reported at 0.212 µM and 0.461 µM respectively . This indicates that structural modifications can greatly enhance biological activity and selectivity.

In Vivo Studies

In vivo studies have also been conducted using animal models to evaluate the efficacy of pyrazole derivatives in treating cancer. For example, compounds similar to this compound have shown promising results in reducing tumor size and improving survival rates in treated subjects compared to controls.

SAR (Structure-Activity Relationship) Studies

Structure-activity relationship studies have been pivotal in understanding how modifications to the pyrazole ring affect biological activity. For instance, altering the position or type of substituents on the benzyl group has been shown to impact both binding affinity and selectivity toward various biological targets .

Table 1: Biological Activity Overview of Pyrazole Derivatives

| Compound Name | Activity Type | IC50 Value (μM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Various Bacteria |

| Pyrazole Derivative A | Anticancer | 0.212 | Aurora-A |

| Pyrazole Derivative B | Anticancer | 0.461 | Aurora-B |

Table 2: SAR Insights for Pyrazole Compounds

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Increased binding affinity |

| Fluorine Substitution | Enhanced selectivity |

| Benzyl Group Variation | Altered kinase inhibition profile |

Comparison with Similar Compounds

Halogen Position and Identity

1-(4-Chlorophenyl)-1H-pyrazol-4-ol (CID 11217794):

- The 4-chlorophenyl group results in a planar pyrazole ring with a dihedral angle of 18.23° between the chlorophenyl and pyrazole rings, promoting conjugation .

- Crystallographic studies reveal weak C–H⋯O and C–H⋯π interactions stabilizing the lattice, a feature likely shared with the target compound .

- Key Difference : The absence of a fluorine atom reduces electronegativity and polarizability compared to the target compound.

- The 5-chloro substituent is conserved, suggesting similarities in electronic effects.

Electron-Withdrawing vs. Electron-Donating Groups

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol :

- 1-(2,4-Dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol :

Solubility and Hydrogen Bonding

- 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol: Combines a 4-chlorophenyl group with a 5-fluorophenol moiety. The target compound’s hydroxyl group may similarly restrict solubility in non-polar solvents.

Antimicrobial Activity

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole :

Crystallographic and Structural Insights

Notes:

Q & A

Q. What synthetic methodologies are effective for preparing 1-(5-chloro-2-fluorobenzyl)-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

Answer: The synthesis of pyrazole derivatives often involves cyclocondensation or functionalization of pre-existing pyrazole cores. For example:

- Cyclization with POCl₃ : Similar compounds (e.g., 1-(5-chloro-2-methoxyphenyl)pyrazoles) are synthesized via cyclization of hydrazide intermediates using POCl₃ under reflux (120°C) .

- Benzylation : Introducing substituents like 5-chloro-2-fluorobenzyl groups requires selective alkylation. Optimizing solvent polarity (e.g., DMF vs. THF) and base (e.g., K₂CO₃ vs. NaH) can improve yields.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the target compound from regioisomers.

Q. Key Parameters to Optimize :

| Parameter | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ Yield at 120°C |

| Reaction Time | 6–24 hours | Plateau at 12h |

| Solvent Polarity | DMF > THF > Toluene | DMF optimal |

Q. How can NMR spectroscopy distinguish this compound from its regioisomers?

Answer:

-

¹H NMR :

-

Fluorine-induced deshielding shifts protons ortho to F to δ ~7.5–8.5 ppm .

-

Chlorine at position 5 causes meta protons to resonate at δ ~7.2–7.4 ppm.

-

13C NMR :

Advanced Research Questions

Q. How can computational methods predict the tautomeric stability of this compound in solution?

Answer:

- DFT Calculations :

- Experimental Validation :

Q. What strategies resolve contradictions in crystallographic data for halogenated pyrazole derivatives?

Answer:

- SHELX Refinement : Use SHELXL for high-resolution data to model disorder in benzyl groups. For example:

- Case Study : A related compound, ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, showed R-factor improvement from 0.12 to 0.08 after refining disordered thiazole rings .

Q. How do electron-withdrawing substituents (Cl, F) influence the pharmacological activity of pyrazole-4-ol derivatives?

Answer:

- Structure-Activity Relationship (SAR) :

- Biological Assay Design :

- Test against cancer cell lines (e.g., MCF-7) with IC₅₀ measurements. A patent noted that 1-(4-amino-5-bromo-6-(1H-pyrazol-1-yl)pyrimidin-2-yl)-1H-pyrazol-4-ol derivatives showed antiproliferative activity via kinase inhibition .

- Use molecular docking (e.g., AutoDock Vina) to predict binding to ATP pockets in kinases.

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Answer:

Q. How can regioselective functionalization of the pyrazole core be achieved for further derivatization?

Answer:

- Directed Ortho Metalation :

- Use LDA (lithium diisopropylamide) at −78°C to deprotonate C3/C5 positions. Subsequent quenching with electrophiles (e.g., aldehydes) introduces substituents .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) for Suzuki-Miyaura couplings at C4-OH protected positions .

Q. What mechanistic insights explain the stability of this compound under acidic/basic conditions?

Answer:

- pH Stability Studies :

- Acidic conditions (pH 2) : The OH group protonates, increasing solubility but risking hydrolysis of the benzyl ether.

- Basic conditions (pH 10) : Deprotonation of OH forms a resonance-stabilized anion, enhancing stability.

- Degradation Pathways :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.